![molecular formula C25H54ClN3 B14401344 1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride CAS No. 89450-31-7](/img/structure/B14401344.png)
1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride is a chemical compound with the molecular formula C25H55Cl2N3 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Preparation Methods
The synthesis of 1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride involves several steps. The primary synthetic route includes the reaction of butylamine with dibutylamine and formaldehyde in the presence of hydrochloric acid. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents.
Scientific Research Applications
1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Researchers use it to study cellular processes and interactions.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the context of its use, whether in biological systems or industrial processes .
Comparison with Similar Compounds
When compared to similar compounds, 1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride stands out due to its unique structure and reactivity. Similar compounds include:
Properties
CAS No. |
89450-31-7 |
|---|---|
Molecular Formula |
C25H54ClN3 |
Molecular Weight |
432.2 g/mol |
IUPAC Name |
bis(dibutylamino)methylidene-dibutylazanium;chloride |
InChI |
InChI=1S/C25H54N3.ClH/c1-7-13-19-26(20-14-8-2)25(27(21-15-9-3)22-16-10-4)28(23-17-11-5)24-18-12-6;/h7-24H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
CASUWTAPYGBPLM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(CCCC)C(=[N+](CCCC)CCCC)N(CCCC)CCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


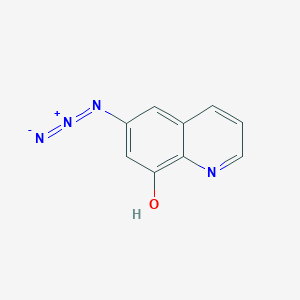
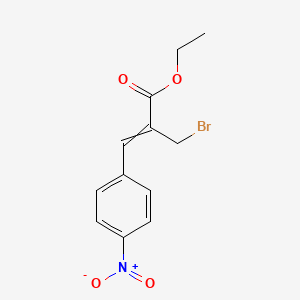
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one](/img/structure/B14401283.png)

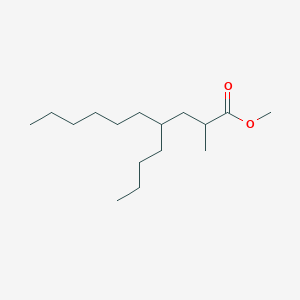
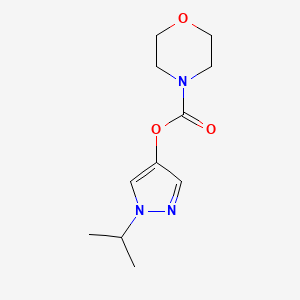
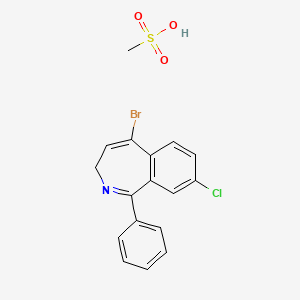
![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)

![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)
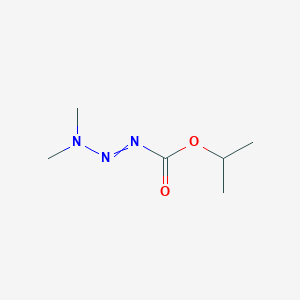
![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)
![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)
